N-(2,4-Dimethylphenyl)-N'-(3-methoxybenzylidene)benzohydrazide
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Overview
Description
N-(2,4-Dimethylphenyl)-N’-(3-methoxybenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dimethylphenylhydrazine and 3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-N’-(3-methoxybenzylidene)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-N’-(benzylidene)benzohydrazide
- N-(2,4-Dimethylphenyl)-N’-(4-methoxybenzylidene)benzohydrazide
Uniqueness
N-(2,4-Dimethylphenyl)-N’-(3-methoxybenzylidene)benzohydrazide is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position may impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-12-13-22(18(2)14-17)25(23(26)20-9-5-4-6-10-20)24-16-19-8-7-11-21(15-19)27-3/h4-16H,1-3H3/b24-16+ |
InChI Key |
PFRDKQGQLNRCHO-LFVJCYFKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(C(=O)C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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